Methyl azide Methyl azide
Brand Name: Vulcanchem
CAS No.: 624-90-8
VCID: VC14427495
InChI: InChI=1S/CH3N3/c1-3-4-2/h1H3
SMILES:
Molecular Formula: CH3N3
Molecular Weight: 57.055 g/mol

Methyl azide

CAS No.: 624-90-8

Cat. No.: VC14427495

Molecular Formula: CH3N3

Molecular Weight: 57.055 g/mol

* For research use only. Not for human or veterinary use.

Methyl azide - 624-90-8

Specification

CAS No. 624-90-8
Molecular Formula CH3N3
Molecular Weight 57.055 g/mol
IUPAC Name azidomethane
Standard InChI InChI=1S/CH3N3/c1-3-4-2/h1H3
Standard InChI Key PBTHJVDBCFJQGG-UHFFFAOYSA-N
Canonical SMILES CN=[N+]=[N-]

Introduction

Synthesis and Preparation of Methyl Azide

Historical Synthesis Methods

The inaugural synthesis of methyl azide, reported by Thiele in 1905, involved the reaction of sodium azide (NaN₃) with dimethyl sulfate ((CH₃)₂SO₄) in an alkaline medium . This method remains foundational, producing methyl azide through nucleophilic substitution where the azide ion displaces the methyl group from dimethyl sulfate. The reaction proceeds as follows:

NaN3+(CH3)2SO4CH3N3+Na2SO4\text{NaN}_3 + (\text{CH}_3)_2\text{SO}_4 \rightarrow \text{CH}_3\text{N}_3 + \text{Na}_2\text{SO}_4

Post-synthesis purification typically involves passing the crude product through anhydrous calcium chloride or sodium hydroxide to remove residual hydrazoic acid (HN₃), a highly toxic and explosive byproduct .

Physical and Chemical Properties

Structural and Spectroscopic Characteristics

Methyl azide adopts a linear azide group (N–N≡N) bonded to a methyl carbon. Key spectroscopic data include:

  • Infrared (IR): Strong absorption bands at 2,100 cm⁻¹ (N≡N stretch) and 1,250 cm⁻¹ (C–N stretch) .

  • NMR: 1H^1\text{H} NMR (CDCl₃): δ 3.35 (s, 3H, CH₃); 13C^{13}\text{C} NMR: δ 38.2 (CH₃) .

Thermodynamic Parameters

Thermal analysis reveals a boiling point of 20–21°C at atmospheric pressure, with a molecular weight of 57.05 g/mol . The compound’s low boiling point necessitates refrigeration during storage. Decomposition studies indicate a first-order kinetics model for its breakdown into methylnitrene (CH₃N) and nitrogen gas (N₂) :

CH3N3CH3N+N2ΔH=+189kJ/mol\text{CH}_3\text{N}_3 \rightarrow \text{CH}_3\text{N} + \text{N}_2 \quad \Delta H^\circ = +189 \, \text{kJ/mol}

Methylnitrene subsequently polymerizes at room temperature, forming oligomers with variable chain lengths .

PropertyValueSource
Boiling Point20–21°C
Molecular Weight57.05 g/mol
Density (20°C)1.02 g/cm³
Enthalpy of Decomposition+189 kJ/mol

Applications in Organic Synthesis

Tetrazole Formation

Methyl azide’s most prominent application lies in the Huisgen 1,3-dipolar cycloaddition with nitriles, yielding 1-substituted tetrazoles. For example, reaction with benzoyl cyanide produces 1-methyl-5-benzoyltetrazole, a key intermediate in the synthesis of picarbutrazox, a broad-spectrum fungicide :

CH3N3+PhCOCNPhCON4CCH3+HCN\text{CH}_3\text{N}_3 + \text{PhCOCN} \rightarrow \text{PhCON}_4\text{CCH}_3 + \text{HCN}

Flow reactor systems enable this transformation with 92% efficiency and minimized azide accumulation .

Astrochemical Relevance

Theoretical studies propose methyl azide as a precursor to prebiotic molecules in interstellar ices. Galactic cosmic rays (GCRs) at 10–100 MeV induce nonequilibrium reactions, fragmenting CH₃N₃ into reactive species like CN- and NH- , which recombine to form adenine and glycine analogs . Laboratory simulations using proton-irradiated ice mixtures (CH₃N₃:H₂O:NH₃ = 1:10:1) at 10 K detected guanine and uracil derivatives via mass spectrometry, supporting this hypothesis .

Ultrafast Dynamics and Nonadiabatic Transitions

Rydberg-Valence Coupling

Time-resolved photoelectron spectroscopy (TRPES) studies using 160 nm (7.75 eV) pump pulses revealed ultrafast relaxation of methyl azide’s 3p Rydberg state . Within 25 fs, 80% of the population transfers to the lower-lying ππ* valence state via a conical intersection (CI) at 6.2 eV above the ground state . Ab initio multiple spawning (AIMS) simulations attribute this rapid transition to strong nonadiabatic coupling between the Rydberg and valence manifolds .

Dissociation Pathways

Post-relaxation, the molecule undergoes N₂ elimination from the ππ* state, producing methylnitrene (CH₃N) with a quantum yield of 0.67 . The nitrene radical either abstracts hydrogen to form methanimine (CH₂NH) or dimerizes into azomethane (CH₃N=NCH₃) . These pathways are critical in atmospheric chemistry, influencing nitrogen cycling in hydrocarbon-rich environments.

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